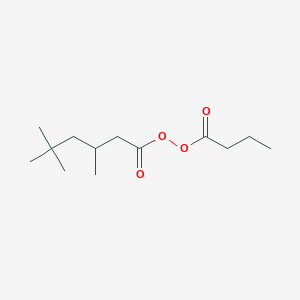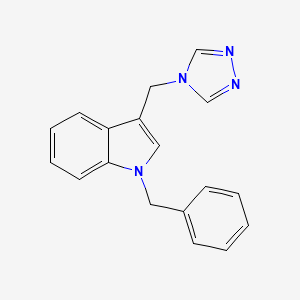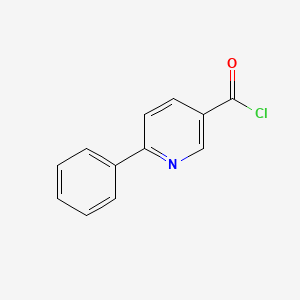
6-Phenylnicotinoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenylnicotinoyl chloride is an organic compound with the molecular formula C12H8ClNO It is a derivative of nicotinic acid, where the carboxyl group is converted to an acyl chloride group, and a phenyl group is attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: 6-Phenylnicotinoyl chloride can be synthesized through the reaction of 6-phenylnicotinic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which converts the carboxyl group into an acyl chloride group. The reaction conditions usually include:
Reflux temperature: Around 80-85°C
Reaction time: Several hours, typically 4-6 hours
Solvent: Often performed in an inert solvent like dichloromethane (CH2Cl2) to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing safety measures to handle thionyl chloride, which is a hazardous reagent.
化学反应分析
Types of Reactions: 6-Phenylnicotinoyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group. Some common reactions include:
Nucleophilic Aromatic Substitution (SNAr): The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 6-phenylnicotinic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form amides, typically under mild conditions.
Alcohols: React to form esters, often requiring a base such as pyridine to neutralize the hydrochloric acid formed.
Water: Hydrolysis reaction, usually carried out at room temperature or slightly elevated temperatures.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
6-Phenylnicotinic Acid: Formed from hydrolysis.
科学研究应用
6-Phenylnicotinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-phenylnicotinoyl chloride is primarily based on its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in drug development, the resulting amides or esters may interact with biological targets such as enzymes or receptors.
相似化合物的比较
Nicotinoyl Chloride: Similar structure but without the phenyl group. Less steric hindrance and different reactivity.
Benzoyl Chloride: Contains a benzene ring instead of a pyridine ring. Different electronic properties and reactivity.
Phenylacetyl Chloride: Contains a phenyl group attached to an acetyl chloride. Different reactivity due to the absence of the pyridine ring.
Uniqueness: 6-Phenylnicotinoyl chloride is unique due to the presence of both a phenyl group and a pyridine ring, which influence its reactivity and potential applications. The combination of these structural features makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
6-phenylpyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-12(15)10-6-7-11(14-8-10)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXWEXCQEVPRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620588 |
Source


|
| Record name | 6-Phenylpyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257876-10-1 |
Source


|
| Record name | 6-Phenylpyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
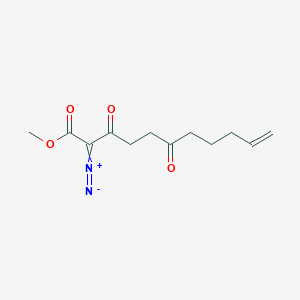
![2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-](/img/structure/B12571228.png)
![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)
![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
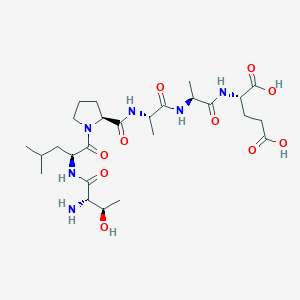
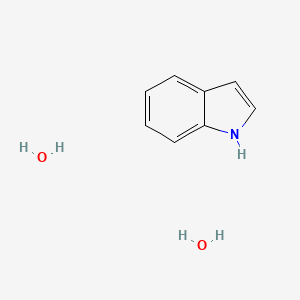
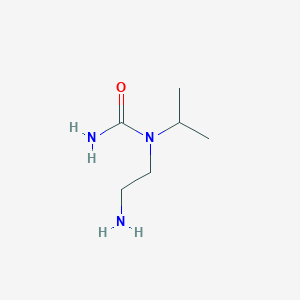

![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
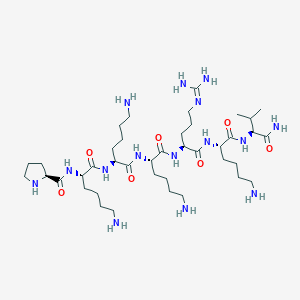
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
